Derrone
Overview
Description
Flavonoids of Derris obtusa: Aurones and auronols
The study on the flavonoids of Derris obtusa has led to the isolation of various compounds from the root bark of the plant. Notably, the research identified heptacosanol and sitosterol, along with a chalcone, a flavone, and a 3-O-methyl-flavonol. The discovery of four aurones and two 3-O-methylauronols, named Derriobtusones A and B, is particularly significant as these are the first auronols reported in nature. The structures of these compounds were determined using chemical and spectral methods, and the paper also proposes mass spectral fragmentation schemes for aurones and auronols .
Synthesis Analysis
The synthesis of novel dihydropyranoaurone derivatives is a key focus of the second study. These derivatives were created as potential anti-inflammatory agents. The synthesis process involved a late-stage derivatization using a piperazine-catalyzed aldol reaction. This reaction was between a dihydropyanobenzofuran intermediate and various aldehydes, leading to the formation of new dihydropyranoaurone analogs. The study provides a graphical abstract that likely illustrates the synthesis pathway and the chemical structures of the synthesized compounds .
Molecular Structure Analysis
In the context of molecular structure, both studies contribute to the understanding of aurone derivatives. The first study establishes the molecular structures of aurones and auronols found in Derris obtusa through chemical and spectral analysis . The second study likely includes the molecular structures of the synthesized dihydropyranoaurone derivatives, as these are crucial for understanding the structure-activity relationship in the context of their anti-inflammatory properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dihydropyranoaurone derivatives are detailed in the second paper. The aldol reaction catalyzed by piperazine is a key step in the formation of these compounds. This reaction demonstrates the versatility and potential for creating a variety of analogs by introducing different aldehydes into the reaction with the dihydropyanobenzofuran intermediate .
Physical and Chemical Properties Analysis
While the abstracts provided do not give explicit details on the physical and chemical properties of the compounds isolated from Derris obtusa or the synthesized dihydropyranoaurone derivatives, such properties would typically include solubility, melting points, and stability. These properties are essential for understanding the practical applications and potential therapeutic uses of these compounds. The anti-inflammatory activities of the dihydropyranoaurone derivatives were evaluated, indicating that these properties were likely assessed in the context of their biological activity .
Scientific Research Applications
Autophagic Cell Death in Cancer Cells
Derrone, a compound from Cudrania tricuspidata, has been shown to induce autophagic cell death in cancer cells, particularly in A549 cells. It does this by increasing cytoplasmic Ca2+ and ROS, which influences autophagosome formation. ROS scavengers can significantly rescue reduced cell viability caused by derrone. Additionally, derrone induces sustained phosphorylation of ERK, and inhibiting this phosphorylation reduces derrone-induced cell death (Kang et al., 2019).
Antiplatelet and Antithrombotic Effects
Derrone inhibits platelet aggregation and thrombin-induced clot formation. This effect is due to its impact on various signaling molecules involved in platelet function and thrombus formation. These include vasodilator-stimulated phosphoprotein (VASP), inositol 1, 4, 5-triphosphate receptor I (IP3RI), and others. The inhibition of platelet aggregation by derrone is not associated with cytotoxicity (Shin et al., 2021).
Aurora Kinase Inhibition
Derrone, extracted from Erythrina orientalis L. MURR, is characterized as an Aurora kinase inhibitor. It inhibits the phosphorylation of histone H3 and is more effective against Aurora kinase B. Derrone causes endoreduplication in cancer cells and has a similar cell proliferation profile to known Aurora kinase inhibitors. It also significantly inhibits the formation and growth of MCF7 tumor spheroids (Hoang et al., 2016).
Antimicrobial Properties
Derrone has shown antimicrobial properties. In a study on flavonoids isolated from Retama raetam flowers, derrone demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, and exhibited strong antifungal activity against Candida species. Its cytotoxic activity was also tested against Hep-2 cells, indicating potential as an antimicrobial agent (Edziri et al., 2012).
HIV-1 Protease Inhibition
Derrone, among other prenylated isoflavone structures isolated from ERYTHRINA SENEGALENSIS, has shown inhibitory activities on HIV-1 protease. This suggests potential application in HIV-1 treatment (Lee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPWSSGRVZENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Derrone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.